molecular formula C14H13ClN4OS B2753391 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide CAS No. 1171976-35-4

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2753391
CAS RN: 1171976-35-4
M. Wt: 320.8
InChI Key: MKIOAGCVRWFUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide, also known as PC-10, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PC-10 is a heterocyclic compound with a molecular formula of C15H13ClN4OS and a molecular weight of 342.81 g/mol.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. These complexes, through various hydrogen bonding interactions, demonstrate 1D and 2D supramolecular architectures, which are crucial for understanding the effect of hydrogen bonding on self-assembly processes (Chkirate et al., 2019).

Insecticidal Assessment

A study on novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcased the potential of such compounds in pest control, indicating their role in agricultural research and development of new insecticides (Fadda et al., 2017).

Antimicrobial Activities

Synthesis and characterization of novel thiazole derivatives , incorporating pyrazole moiety, have shown significant antibacterial and antifungal activities. This highlights the compound's relevance in developing new antimicrobial agents (Saravanan et al., 2010).

Antitumor Activity

Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has explored their synthesis and potential as antitumor agents. Some of these compounds demonstrated promising inhibitory effects on different cell lines, indicating their importance in cancer research (Albratty et al., 2017).

Glutaminase Inhibitors

The development of BPTES analogs as glutaminase inhibitors is a critical area of research for understanding cancer metabolism. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown potential in attenuating the growth of human lymphoma cells, presenting a new avenue for cancer therapy (Shukla et al., 2012).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-10(20)19(9-8-18-7-3-6-16-18)14-17-13-11(15)4-2-5-12(13)21-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIOAGCVRWFUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCN1C=CC=N1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide

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